2-(4-Nitrophenyl)butyric acid
Overview
Description
2-(4-Nitrophenyl)butyric acid is a chemical compound with the linear formula C10H11NO4 . It has a molecular weight of 209.203 . This compound is a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents .
Synthesis Analysis
The synthesis of 2-(4-nitrophenyl)butyric acid can be achieved using α-phenylbutyronitrile as the starting material. The process involves producing 2-(4-nitrophenyl)butyronitrile through a nitration reaction, followed by a hydrolysis reaction to produce 2-(4-nitrophenyl)butyric acid . A more efficient method for synthesizing this compound has been developed, which involves introducing bacillus subtilis during the hydrolysis of the cyano-group. This method replaces the traditional condition of hydrolysis by sulfuric acid, optimizes the reaction scheme, and greatly improves the reaction yield .Chemical Reactions Analysis
The continuous hydrogenation of 2-(4-nitrophenyl)butyric acid has been studied in a micropacked-bed reactor . The reaction involves the interaction of gaseous and liquid reactants on a solid catalyst. The reaction proceeds through the dual-site molecular adsorption of the reactants, and 2-(4-nitrophenyl)butyric acid can be reduced to 2-(4-aminophenyl)butyric acid either by generating a hydroxylamine intermediate or through direct reduction .Scientific Research Applications
Photoresponsive Drug Delivery Systems
- 2-(4-Nitrophenyl)butyric acid derivatives have been utilized in the development of photoresponsive hyaluronate nanogels. These nanogels can effectively cage and release antitumor drugs upon photoactivation, enhancing tumor cell killing efficacy with localized light irradiation (Park et al., 2013).
Synthesis of N-Substituted Indole-2-Thiols
- The compound plays a role in the synthesis of various heterocyclic compounds, including N-substituted indole-2-thiols, which are significant in pharmaceutical research (Androsov & Neckers, 2007).
Development of Fused Gamma-Lactam Beta-Lactone Bicycles
- Nitrophenyl isocyanide, a related compound, has been used in the synthesis of proteasome inhibitor omuralide, demonstrating the compound's potential in drug development (Gilley & Kobayashi, 2008).
Investigation of Nucleophilic Addition Reactions
- Research has explored the nucleophilic addition of amines to derivatives of 2-(4-Nitrophenyl)butyric acid, contributing to the understanding of complex organic reactions important in medicinal chemistry (Sibiryakova et al., 2002).
Chemical Chaperone Applications in Neurodegeneration and Cancer
- Derivatives of 2-(4-Nitrophenyl)butyric acid have been studied for their role as chemical chaperones in the context of neurodegenerative diseases and cancer, highlighting their potential therapeutic applications (Villani et al., 2023).
Modification of Electrophilic Centers in Pyridinolysis
- The compound has been used in studies focusing on the modification of electrophilic centers and substituents, providing insights into organic reaction mechanisms (Um et al., 2006).
Protecting Group in Organic Synthesis
- The (2-nitrophenyl)acetyl group, derived from 2-(4-Nitrophenyl)butyric acid, serves as a selective and removable protecting group in carbohydrate and peptide synthesis, demonstrating its utility in organic chemistry (Daragics & Fügedi, 2010).
Butyric Acid in Biotechnology Advances
- While not directly related to 2-(4-Nitrophenyl)butyric acid, butyric acid has broad applications in biotechnology, which may be relevant for derivatives of this compound (Jiang et al., 2018).
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling this compound . It is also advised to use this compound only outdoors or in a well-ventilated area .
Future Directions
Given that 2-(4-Nitrophenyl)butyric acid is a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents , it is likely that future research will continue to focus on optimizing its synthesis and exploring its potential applications in medical and pharmaceutical contexts .
properties
IUPAC Name |
2-(4-nitrophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-9(10(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGNOMBPRQVJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701033429 | |
Record name | 2-(4-Nitrophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701033429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)butyric acid | |
CAS RN |
7463-53-8, 46406-87-5 | |
Record name | α-Ethyl-4-nitrobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7463-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 2-(p-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7463-53-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 7463-53-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC23310 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-(4-Nitrophenyl)butanoic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-nitrophenyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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